2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
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Overview
Description
2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Effects
One notable application in scientific research is the exploration of anticonvulsant properties. For instance, derivatives similar to 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide have demonstrated anticonvulsant activity, making them potentially useful for treating conditions like petit mal and grand mal epilepsy (Hadizadeh et al., 2013).
Hypolipidemic Activity
The compound has been associated with hypolipidemic activity. A study comparing derivatives of 1,2-benzisothiazolin-3-one 1,1-dioxide (a related compound) with phthalimide congeners showed promising results in reducing serum triglyceride and cholesterol levels in rodents (Chapman et al., 1983).
Platelet Aggregation Inhibition and Antithrombotic Activity
Compounds related to this compound have shown potential in inhibiting platelet aggregation and possessing antithrombotic activity, indicating a possible role in preventing thrombosis (Sunkel et al., 1988).
Cognitive Enhancement via AMPA Receptor Potentiation
There's evidence supporting the use of similar compounds in cognitive enhancement through the potentiation of AMPA receptors. This application is crucial in the development of drugs for neurodegenerative diseases and cognitive disorders (Francotte et al., 2010).
Tumor Promotion and Inhibition
The compound has been linked to both tumor promotion and inhibition depending on its structure and application. For example, certain derivatives have been associated with tumor promotion in sensitive animals, hinting at a relationship between tumor promotion and immune system disturbance (Bock et al., 1969). Conversely, other studies have shown anti-tumor and anti-metastatic activities in compounds with structural similarities (Fenichel et al., 1976).
Imaging and Diagnostics
The compound has applications in imaging, particularly in positron emission tomography (PET) imaging of tumor sigma2 receptor status, offering insights into tumor biology and potential treatment pathways (Tu et al., 2007).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety pictograms associated with this compound include GHS07, and the signal word is “Warning”. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Mechanism of Action
Mode of Action
It is known to be a reagent for electrophilic fluorination , suggesting that it may interact with its targets by introducing a fluorine atom.
Action Environment
It is known to be stable to air and moisture across a broad range of temperatures , suggesting that it may be relatively robust to environmental variations.
Properties
IUPAC Name |
2-fluoro-3,3-dimethyl-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-9(2)7-5-3-4-6-8(7)14(12,13)11(9)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDJWSACUFRJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)N1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408706 |
Source
|
Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124170-23-6 |
Source
|
Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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